N-cyclopentyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
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Overview
Description
N-cyclopentyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, also known as CTAP, is a chemical compound that has gained a lot of attention in scientific research. It is a selective antagonist for the mu opioid receptor and has been used in various studies to investigate the role of this receptor in different physiological and pathological conditions.
Mechanism of Action
N-cyclopentyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide acts as a selective antagonist for the mu opioid receptor. It binds to the receptor and prevents the activation of downstream signaling pathways. This leads to a decrease in the analgesic effects of opioids and a reduction in the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects:
N-cyclopentyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce pain perception in animal models and to decrease the rewarding effects of drugs of abuse. N-cyclopentyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has also been shown to modulate the immune system and to have cardioprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-cyclopentyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide in lab experiments is its selectivity for the mu opioid receptor. This allows researchers to investigate the specific role of this receptor in different physiological and pathological conditions. However, one limitation of using N-cyclopentyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental setups.
Future Directions
There are several future directions for research involving N-cyclopentyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. One area of interest is the role of the mu opioid receptor in the regulation of the immune system and the potential therapeutic applications of N-cyclopentyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide in autoimmune and inflammatory diseases. Another area of interest is the role of the mu opioid receptor in the regulation of mood and the potential use of N-cyclopentyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide in the treatment of depression. Additionally, further research is needed to explore the potential cardioprotective effects of N-cyclopentyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide and its use in the treatment of cardiovascular diseases.
In conclusion, N-cyclopentyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a chemical compound that has gained a lot of attention in scientific research due to its selective antagonism of the mu opioid receptor. It has been extensively used in various studies to investigate the role of this receptor in different physiological and pathological conditions. N-cyclopentyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has shown promising results in reducing pain perception, modulating the immune system, and having cardioprotective effects. There are several future directions for research involving N-cyclopentyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, which could potentially lead to the development of new therapeutic applications for this compound.
Synthesis Methods
The synthesis of N-cyclopentyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide involves the reaction of 4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol with cyclopentyl bromide and the subsequent reaction of the resulting intermediate with 2-bromoacetyl chloride. The final product is obtained after purification and characterization.
Scientific Research Applications
N-cyclopentyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been extensively used in scientific research to investigate the role of the mu opioid receptor in various physiological and pathological conditions. It has been used in studies related to pain perception, drug addiction, and depression. N-cyclopentyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has also been used to explore the role of the mu opioid receptor in the regulation of the immune system and the cardiovascular system.
properties
IUPAC Name |
N-cyclopentyl-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-2-21-15(13-9-5-6-10-17-13)19-20-16(21)23-11-14(22)18-12-7-3-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUIXVXXGRIKGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2CCCC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
49 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49816027 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclopentyl-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
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